molecular formula C10H11N3OS B10902649 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10902649
M. Wt: 221.28 g/mol
InChI Key: LHJKISCRNFPABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methyl group and a thienylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: Introduction of the methyl group at the 1-position and the thienylmethyl group at the 4-position of the pyrazole ring.

    Carboxamide Formation:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but with a phenyl group instead of a thienylmethyl group.

    1-METHYL-N~4~-(2-FURANYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but with a furanylmethyl group instead of a thienylmethyl group.

The uniqueness of 1-METHYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H11N3OS/c1-13-7-8(5-12-13)10(14)11-6-9-3-2-4-15-9/h2-5,7H,6H2,1H3,(H,11,14)

InChI Key

LHJKISCRNFPABU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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